
2-Methyl-1-phenyl-pyrrolidine
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Overview
Description
2-Methyl-1-phenyl-pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the second position and a phenyl group at the first position. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-phenyl-pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1-phenyl-2-propen-1-one with ammonia or primary amines under acidic conditions to form the pyrrolidine ring . Another approach involves the use of N-acylaziridines and alkenes in a Ti-catalyzed radical formal [3+2] cycloaddition .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using readily available starting materials. The choice of solvents and catalysts is crucial to optimize yield and purity. Common solvents include toluene and tetrahydrofuran, while catalysts may include titanium-based compounds .
Chemical Reactions Analysis
Oxidation Reactions
2-Methyl-1-phenyl-pyrrolidine undergoes oxidation at the nitrogen or carbon centers depending on the reagent:
Key Findings :
-
Oxidation primarily targets the nitrogen atom, forming lactams (e.g., pyrrolidinones).
-
Strong oxidizers like CrO₃ may lead to over-oxidation, requiring precise temperature control.
Reduction Reactions
The compound participates in hydrogenation and hydride-based reductions:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Lithium aluminum hydride (LiAlH₄) | Anhydrous ether, 0°C → RT | 2-Methyl-1-phenylpyrrolidine (amine) | 80–90% | |
H₂/Pd-C | Ethanol, 50 psi, 25°C | Ring-opening to linear amine | 65% |
Mechanistic Insight :
-
LiAlH₄ reduces amide bonds (if present) to amines, while catalytic hydrogenation can cleave the pyrrolidine ring .
Substitution Reactions
Nucleophilic substitution occurs at the nitrogen or α-carbon:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Methyl iodide (CH₃I) | THF, NaH, 0°C → RT | N-Methyl-2-methyl-1-phenylpyrrolidine | 75% | |
Benzyl chloride (C₆H₅CH₂Cl) | DMF, K₂CO₃, 80°C | N-Benzyl derivative | 68% |
Stereochemical Notes :
-
Substitution at nitrogen retains the pyrrolidine ring’s stereochemistry.
Ring-Opening and Skeletal Modification
Advanced methods enable pyrrolidine-to-diene transformations:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
N-Sulfonylazide (Imi-SO₂N₃) | CH₂Cl₂, 40°C, 12 h | 1,3-Diene derivatives | 89% | |
Diethyl fumarate | Acetic acid, 100°C | Cyclobutane adducts | 63% |
Mechanism :
-
N-Sulfonylazidation induces a Curtius-type rearrangement, forming isodiazene intermediates that decompose into dienes .
-
Stereoselectivity depends on the starting material’s configuration (e.g., trans-pyrrolidine yields E-dienes) .
Reactions with Carbonyl Compounds
Condensation with dicarbonyls generates fused heterocycles:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
2,3-Butanedione | Acetic acid, reflux | Pyrrolizine derivatives | 58% | |
Ethyl acetoacetate | EtOH, RT, 24 h | Spirocyclic compounds | 72% |
Notable Observation :
-
α,β-Diketones require acidic conditions for reactivity, while β-ketoesters react spontaneously at room temperature .
Radical-Mediated Reactions
Singlet 1,4-biradical intermediates enable unique transformations:
Process | Conditions | Product | Yield | Source |
---|---|---|---|---|
Photochemical excitation | UV light, benzene | Cyclobutane dimers | 45% | |
Thermal decomposition | Toluene, 110°C | Linear dienes | 82% |
Critical Factor :
Biological Interactions
Though not a primary focus, preliminary studies suggest:
Scientific Research Applications
Medicinal Chemistry
2-Methyl-1-phenyl-pyrrolidine has been investigated for its potential therapeutic effects in treating neurological disorders:
- Dopaminergic Activity : The compound has shown promise in modulating dopamine levels, which is crucial for treating conditions like Parkinson's disease. Its interaction with dopamine receptors may help alleviate symptoms associated with dopamine deficiency .
- Antidepressant Effects : Research indicates that this compound may influence serotonin levels, suggesting potential applications in treating depression .
Organic Synthesis
In organic chemistry, this compound serves as a chiral building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it valuable for producing derivatives with specific functionalities .
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | Potassium permanganate | Ketones or carboxylic acids |
Reduction | Lithium aluminum hydride | Amine derivatives |
Substitution | Alkyl halides + sodium hydride | N-substituted pyrrolidine derivatives |
Neuropharmacology
The compound's interaction with neurotransmitter systems has led to its investigation as a potential modulator of cognitive functions:
- Sigma Receptor Modulation : Studies have suggested that this compound may act as a positive allosteric modulator of sigma receptors, which are implicated in neuroprotection and cognitive enhancement .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
-
Locomotor Activity Improvement :
- A study demonstrated that administration of the compound improved locomotor activity in animal models, indicating enhanced dopaminergic function. This supports its potential use in conditions associated with dopamine deficits.
- Receptor Interaction Studies :
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-pyrrolidine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity. The pyrrolidine ring’s non-planarity allows it to fit into various binding sites, making it a versatile scaffold in drug design. The compound’s effects are mediated through pathways involving receptor binding and enzyme inhibition .
Comparison with Similar Compounds
2-Phenylpyrrolidine: Lacks the methyl group at the second position.
1-Phenylpyrrolidine: Lacks the methyl group entirely.
2-Methylpyrrolidine: Lacks the phenyl group.
Uniqueness: 2-Methyl-1-phenyl-pyrrolidine is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-Methyl-1-phenyl-pyrrolidine?
- Methodological Answer : A microwave-assisted nucleophilic aromatic substitution (SNAr) approach is commonly employed. For example, heating 2-fluorobenzaldehyde derivatives with pyrrolidine analogs in dimethylformamide (DMF) at 150°C for 20 hours, using potassium carbonate as a base, yields substituted pyrrolidine derivatives with ~93% efficiency. Post-reaction extraction with ethyl acetate, followed by drying (MgSO₄) and solvent removal under reduced pressure, isolates the product . Key Data :
Reagent | Solvent | Temperature | Time | Yield |
---|---|---|---|---|
2-Fluorobenzaldehyde, Pyrrolidine | DMF | 150°C | 20 h | 93% |
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) combined with refinement via SHELXL (a module of the SHELX suite) resolves bond lengths, angles, and torsional parameters. Visualization tools like ORTEP-3 generate thermal ellipsoid diagrams to depict atomic displacement . Critical Steps :
- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement: Apply full-matrix least-squares methods with SHELXL-2018/3.
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While specific toxicity data for this compound may be limited, general guidelines include:
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical advice .
- Fire Safety : Use CO₂ or dry chemical powder extinguishers; avoid water jets due to potential splashing .
Advanced Research Questions
Q. How can ring puckering and conformational dynamics of this compound be quantified?
- Methodological Answer : Apply Cremer and Pople’s puckering coordinates to analyze out-of-plane displacements. For a five-membered ring, calculate the puckering amplitude (q) and phase angle (ϕ) using atomic coordinates from SC-XRD data. Software like Gaussian or ORCA can model pseudorotation barriers via density functional theory (DFT) . Example Parameters :
Parameter | Definition | Value Range |
---|---|---|
q | Puckering amplitude | 0.2–0.6 Å |
ϕ | Pseudorotation phase | 0–360° |
Q. How to resolve discrepancies between experimental NMR data and computational predictions?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., B3LYP/6-311+G(d,p)) by comparing calculated chemical shifts with experimental 1H/13C NMR spectra.
- Step 2 : Account for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) using implicit solvation models (e.g., PCM).
- Step 3 : Check for dynamic effects (e.g., ring inversion) via variable-temperature NMR to identify conformational averaging .
Q. What strategies enhance enantiomeric purity in asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral Catalysis : Use (R)- or (S)-BINAP ligands with palladium catalysts for Suzuki-Miyaura couplings to control stereochemistry.
- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.
- Crystallization : Opt for diastereomeric salt formation with tartaric acid derivatives to isolate enantiomers .
Q. Data Contradiction Analysis
- Example Issue : Conflicting SC-XRD and DFT bond length predictions (e.g., C-N bond).
- Resolution :
Verify hydrogen atom placement in XRD refinement (SHELXL’s HFIX command).
Re-optimize DFT geometry with dispersion corrections (e.g., D3BJ) to account for weak interactions .
Properties
CAS No. |
86971-17-7 |
---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-methyl-1-phenylpyrrolidine |
InChI |
InChI=1S/C11H15N/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3 |
InChI Key |
QVVAILSOPPPFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C2=CC=CC=C2 |
Origin of Product |
United States |
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